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Abstract
Penao, or 4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid, is a novel, second-

generation peptide arsenical emerging as a promising anti-cancer agent. This technical guide

provides a comprehensive overview of the discovery, development, and mechanism of action of

Penao. It is designed to furnish researchers, scientists, and drug development professionals

with in-depth information, including detailed experimental protocols, quantitative preclinical and

clinical data, and a thorough examination of its molecular signaling pathways.

Introduction
Penao is an investigational medicinal product developed as a potential treatment for cancers

that are resistant to standard therapies or for which no standard treatment exists.[1] It was

initially developed by The University of New South Wales and is currently under clinical

development.[2] Penao represents a significant advancement from its predecessor, GSAO,

demonstrating substantially increased cellular accumulation and anti-tumor efficacy.[3][4]

Discovery and Development
The development of Penao was driven by the need for more effective anti-cancer agents that

can overcome mechanisms of drug resistance. It is a second-generation compound of GSAO,
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designed to have improved pharmacological properties.[4] PENAO Pty Ltd, a collaboration

between Beroni Group and the University of New South Wales, holds the exclusive license for

the research, development, and commercialization of Penao. Preclinical studies have

demonstrated its activity in a variety of cancers, including ovarian, breast, and pancreatic

cancer. A Phase I clinical trial in patients with advanced solid tumors has been completed, and

further clinical development is underway.

Mechanism of Action: Targeting Mitochondrial
Adenine Nucleotide Translocase
Penao exerts its anti-cancer effects by selectively targeting the adenine nucleotide translocase

(ANT) located on the inner mitochondrial membrane. ANT is a critical protein that facilitates the

exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the

mitochondrial matrix and the cytoplasm.

The mechanism of action involves the following key steps:

Cellular Entry and Mitochondrial Accumulation: Penao enters tumor cells and accumulates in

the mitochondria.

Covalent Binding to ANT: The trivalent arsenical moiety of Penao covalently cross-links two

cysteine residues, Cys57 and Cys257, on the ANT protein.

Inactivation of ANT: This cross-linking inactivates the transporter function of ANT.

Inhibition of Glucose Metabolism: The inactivation of ANT blocks the delivery of

mitochondrial ATP to hexokinase II, an enzyme crucial for the first step of glycolysis. This

leads to an inhibition of glucose metabolism in cancer cells.

Induction of Mitochondrial Permeability Transition: The inhibition of ANT triggers the opening

of the mitochondrial permeability transition pore (mPTP).

Induction of Oxidative Stress and Apoptosis: The opening of the mPTP leads to

depolarization of the mitochondrial membrane, an increase in reactive oxygen species

(ROS), and the release of pro-apoptotic factors like cytochrome c, ultimately inducing

mitochondria-mediated apoptosis.
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Figure 1: Penao's signaling pathway leading to apoptosis.

Preclinical Data
In Vitro Efficacy
Penao has demonstrated potent anti-proliferative activity in a panel of glioblastoma cell lines.

Cell Line Type
Number of Cell
Lines

IC50 Range (µM) Reference

Glioblastoma 13 0.3 - 4.5
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Penao was found to be significantly more potent than the standard-of-care chemotherapeutic

for glioblastoma, temozolomide. It also showed greater specificity for cancer cells over normal

cells.

Comparison Fold-Potency/Specificity Reference

More potent than

temozolomide
440-fold

More specific than for normal

lung fibroblasts (MRC5)
Up to 50-fold

More specific than for normal

astrocytes
Up to 23-fold

In Vivo Efficacy
In a subcutaneous glioblastoma xenograft mouse model, administration of Penao resulted in

significant inhibition of tumor growth.

Animal Model Penao Dose Outcome Reference

Mice with

subcutaneous

glioblastoma

xenografts

3 mg/kg/day

Significant inhibition of

tumor size (7 partial

and 3 complete

responses)

Pharmacokinetics in Sprague-Dawley Rats
The toxicokinetics of Penao were investigated in Sprague-Dawley rats.

Dose Key Findings Reference

3.3 mg/kg (daily intravenous) Well tolerated

10 mg/kg (daily intravenous)
Significant toxicity, primarily in

males
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Pharmacokinetic
Parameter

Value Reference

Elimination half-life 0.4 - 1.7 h

Volume of distribution 0.25 - 0.88 L/kg

Clinical Development
A Phase I clinical trial of Penao administered as a continuous intravenous infusion (CIVI) has

been conducted in patients with advanced solid tumors.

Parameter Details Reference

Number of Patients 26

Dose Levels 8

Maximum Administered Dose 9 mg/m²/day

Dose-Limiting Toxicity (DLT)
Fatigue (observed in one

patient at the highest dose)

Objective Responses

None observed, but two

patients had stable disease for

up to 7 months

Pharmacokinetic Half-life 9-19 days

The unexpectedly long half-life led to the discontinuation of the CIVI dosing schedule, with

future clinical development planning to use an intermittent dosing schedule.

Experimental Protocols
Cell Viability Assay (WST-1 Assay)
This protocol is a representative method for assessing the anti-proliferative activity of Penao.
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Figure 2: Workflow for a cell viability assay.
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Cell Seeding: Glioblastoma cells are seeded into 96-well plates at a density of 5,000 cells

per well and allowed to adhere for 24 hours.

Compound Addition: Penao is serially diluted in culture medium and added to the wells to

achieve a range of final concentrations.

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with

5% CO2.

WST-1 Addition: 10 µL of WST-1 reagent is added to each well.

Final Incubation: The plates are incubated for an additional 1-4 hours.

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate

reader.

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability

against the log of the Penao concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide
Staining)
This protocol outlines a method for quantifying apoptosis induced by Penao.

Cell Treatment: Glioblastoma cells are treated with Penao at various concentrations for 48

hours.

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and

centrifuged.

Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and

propidium iodide (PI) are added, and the cells are incubated for 15 minutes at room

temperature in the dark.

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive,

PI-negative cells are considered early apoptotic, while cells positive for both stains are

considered late apoptotic or necrotic.
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Subcutaneous Glioblastoma Xenograft Model
This protocol describes a representative in vivo efficacy study.

Cell Implantation: 5 x 10^6 glioblastoma cells are injected subcutaneously into the flank of

immunodeficient mice.

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Treatment: Mice are randomized into control and treatment groups. The treatment group

receives daily intraperitoneal injections of Penao (e.g., 3 mg/kg).

Tumor Measurement: Tumor volume is measured every 2-3 days using calipers.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size, and the tumors are excised for further analysis (e.g., Ki67 and TUNEL staining).

Conclusion
Penao is a promising novel anti-cancer agent with a unique mechanism of action that targets

mitochondrial function in tumor cells. Its potent preclinical efficacy and manageable safety

profile in early clinical trials suggest its potential as a valuable therapeutic option for patients

with advanced solid tumors, particularly glioblastoma. Further clinical investigation with an

optimized dosing schedule is warranted to fully elucidate its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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